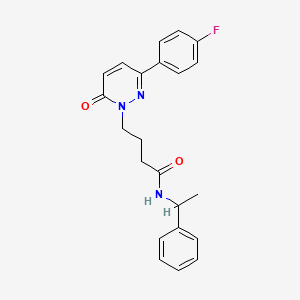

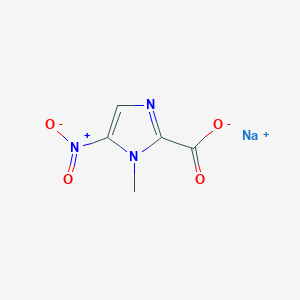

![molecular formula C24H18N2O5 B3012021 N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenylacetamido)benzofuran-2-carboxamide CAS No. 888462-86-0](/img/structure/B3012021.png)

N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenylacetamido)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenylacetamido)benzofuran-2-carboxamide" is a synthetic molecule that may be related to benzofuran derivatives, which are known for their diverse biological activities. Benzofuran compounds have been extensively studied due to their potential therapeutic applications, including anticancer and anti-inflammatory effects .

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One approach involves cascade reactions, such as the sequential Pd(0)-catalyzed deallylation-Pd(II)-catalyzed aminocarbonylative heterocyclization of 1-(2-allyloxyaryl)-2-yn-1-ols, which results in the formation of 2-benzofuran-2-ylacetamides . Another method includes the reaction of 1,2,4-triazoles with 2-chloro-N-phenylacetamides in PEG-400, which leads to the synthesis of related benzofuran compounds with good yields and environmental friendliness .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a benzofuran nucleus, which is a fused aromatic system combining benzene and furan rings. Substitutions on this nucleus, such as the introduction of hydroxamic acids or phenylamide groups, can significantly influence the biological activity of these compounds .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, including annulation processes to form benzofuran-2(3H)-ones . The introduction of different substituents can lead to the formation of novel compounds with potential biological activities, such as antiallergic , anticancer , and anti-inflammatory effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The presence of substituents like hydroxamic acids or phenylamide groups can affect the lipophilicity, solubility, and overall reactivity of these compounds. For instance, substituents that enhance lipophilicity near the 2-position of the benzofuran nucleus can increase inhibitor potency . Additionally, the use of PEG as a reaction medium can improve the environmental profile of the synthesis process .

Applications De Recherche Scientifique

Synthesis and Characterization

Chemical Synthesis and Structural Elucidation

The synthesis of benzofuran and benzodioxole derivatives involves various chemical reactions aiming to explore their potential biological activities. For example, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been reported, highlighting the methods for creating complex molecules with potential anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).

Biological Activities

Antimicrobial Activity

Some derivatives have been synthesized and evaluated for their in vitro antimicrobial screening. For instance, novel series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties have shown significant antimicrobial activities against pathogenic bacteria such as S. aureus and E. coli (Idrees et al., 2020).

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-[(2-phenylacetyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O5/c27-21(12-15-6-2-1-3-7-15)26-22-17-8-4-5-9-18(17)31-23(22)24(28)25-16-10-11-19-20(13-16)30-14-29-19/h1-11,13H,12,14H2,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVGSANAZWMWOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenylacetamido)benzofuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-Ethyl-piperidin-1-yl)-phenyl]-succinamic acid](/img/structure/B3011940.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3011941.png)

![2-(4-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B3011944.png)

![2-(4-chlorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3011951.png)

![4-ethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3011953.png)

![N-(4-chloro-3-nitrophenyl)-2-[(4-fluorobenzyl)amino]acetamide](/img/structure/B3011957.png)